molecular formula C22H15F4N5O B2546353 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-31-6

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2546353
CAS No.: 1251568-31-6
M. Wt: 441.39
InChI Key: FRARRGMOINMLPY-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with:

  • A 2-fluorophenyl group at position 1.
  • A pyridin-3-yl group at position 3.
  • A carboxamide linkage at position 4, connected to a 3-(trifluoromethyl)benzyl moiety.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O/c23-17-8-1-2-9-18(17)31-20(15-6-4-10-27-13-15)19(29-30-31)21(32)28-12-14-5-3-7-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARRGMOINMLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the trifluoromethylphenyl group: This step may involve a trifluoromethylation reaction, which can be catalyzed by transition metals.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), organic solvents (e.g., dichloromethane, toluene), and various bases and acids to control the reaction environment.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits notable activity against various bacterial strains, making it a candidate for the development of new antibiotics. Research indicates that triazole compounds can inhibit cell wall synthesis and disrupt membrane integrity in bacteria, which is crucial for their survival .

Case Study: Antibacterial Screening

A study evaluated several triazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to or better than traditional antibiotics, suggesting their potential as effective antibacterial agents .

Antifungal Properties

Triazoles are also recognized for their antifungal activity. The compound's structure allows it to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism of action has been confirmed in various studies, highlighting the potential for developing new antifungal therapies .

Anticancer Activity

Recent research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death .

Case Study: Cytotoxicity Assays

In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the activation of caspase pathways leading to programmed cell death, which is a critical aspect of cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. The compound is being investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Corrosion Inhibition

The unique chemical structure of triazoles allows them to act as effective corrosion inhibitors in metal protection applications. Studies have shown that these compounds can form protective films on metal surfaces, thereby preventing corrosion in aggressive environments .

Supramolecular Chemistry

Triazoles are utilized in supramolecular chemistry due to their ability to participate in hydrogen bonding and π-π stacking interactions. This property makes them suitable for designing new materials with specific functionalities, such as sensors or drug delivery systems .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism of Action
AntimicrobialTreatment against bacterial infectionsInhibition of cell wall synthesis
AntifungalTreatment against fungal infectionsDisruption of ergosterol synthesis
AnticancerCytotoxic effects on cancer cellsInduction of apoptosis via caspase activation
NeuroprotectiveProtection against neurodegenerationReduction of oxidative stress
Corrosion InhibitionMetal protectionFormation of protective films on metal surfaces
Supramolecular ChemistryDesign of functional materialsHydrogen bonding and π-π stacking interactions

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Carboxamides

Compound A : N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences :
    • Phenyl substitution : Position 4-fluorophenyl (Compound A) vs. 2-fluorophenyl (Target).
    • Benzyl group : 2-Fluorobenzyl (Compound A) vs. 3-(trifluoromethyl)benzyl (Target).
  • The trifluoromethyl group in the target enhances electron-withdrawing effects and lipophilicity, which could improve membrane permeability and resistance to oxidative metabolism compared to Compound A’s simple fluorobenzyl group .
Compound B : 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Key Differences: Triazole substituents: Chlorophenyl and thienopyrimidinyl (Compound B) vs. fluorophenyl and pyridinyl (Target).
  • Implications: Compound B’s thienopyrimidinyl moiety contributes to kinase inhibition (e.g., c-Met), while the target’s pyridin-3-yl group may facilitate π-π stacking in receptor pockets. The trifluoromethyl group in both compounds suggests shared metabolic stability advantages .

Pyrazole-Based Carboxamides

Compound C : Razaxaban (DPC 906) ()
  • Structure: Pyrazole core with aminobenzisoxazole and trifluoromethyl groups.
  • Both compounds exhibit high oral bioavailability, suggesting the trifluoromethyl group’s role in improving pharmacokinetics.
Compound D : N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide ()
  • Key Differences :
    • Core : Pyrazole (Compound D) vs. triazole (Target).
    • Substituents : Sulfanyl linkage (Compound D) vs. carboxamide (Target).
  • Implications :
    • The triazole’s additional nitrogen may engage in stronger dipole interactions with targets.
    • The carboxamide in the target could improve solubility compared to Compound D’s sulfanyl group .

Pharmacological and Structural Insights

Substituent Effects on Activity

Feature Target Compound Analog (Compound A) Analog (Compound B)
Aromatic Substitution 2-Fluorophenyl 4-Fluorophenyl 4-Chlorophenyl
Heterocyclic Group Pyridin-3-yl - Thieno[3,2-d]pyrimidinyl
Electron-Withdrawing CF3 (Trifluoromethyl) F (Fluorine) CF3 (Trifluoromethyl)
Bioactivity Hypothesized kinase inhibition Moderate metabolic stability c-Met inhibition (GP = 68.09%)

Key Trends

  • Trifluoromethyl Groups : Present in the target and Compounds B/D, these groups correlate with improved selectivity and metabolic stability .
  • Pyridine vs.
  • Triazole vs.

Biological Activity

The compound 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H15F4N5OC_{22}H_{15}F_4N_5O, and it features a triazole ring that is known for its role in various pharmacological activities. The presence of fluorinated phenyl groups enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds are often involved in inhibiting enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways. For instance, related compounds have shown inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which is involved in pain and inflammatory responses .
  • Cell Signaling Modulation : The compound may modulate various signaling pathways, including the MAPK and AKT pathways, leading to altered cellular responses such as apoptosis or proliferation .
  • Antimicrobial Activity : Some studies suggest that triazole derivatives exhibit antimicrobial properties by disrupting cellular membranes or inhibiting nucleic acid synthesis.

Antitumor Activity

Recent studies have indicated that triazole derivatives can exhibit significant antitumor activity. For example:

  • Case Study : A derivative similar to the compound under study demonstrated an IC50 value of 225 µM against breast cancer cells (MCF-7), indicating effective growth inhibition and potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

Activity Type Target Pathogen IC50 Value
AntibacterialE. coli50 µM
AntifungalC. albicans30 µM

These values indicate promising antimicrobial properties that warrant further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies:

  • Fluorination Effects : The introduction of fluorine atoms has been shown to enhance the lipophilicity and overall potency of triazole derivatives.
  • Pyridine Substitution : The presence of a pyridine ring has been associated with improved interactions with biological targets, enhancing efficacy.

Toxicity and Safety Profile

While the biological activity is promising, toxicity assessments are crucial for any potential therapeutic application:

  • Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity towards normal cells but shows significant effects on cancer cell lines .

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